molecular formula C13H17NO4S2 B1434166 1-([4-(Methylthio)phenyl]sulfonyl)piperidine-4-carboxylic acid CAS No. 1858249-77-0

1-([4-(Methylthio)phenyl]sulfonyl)piperidine-4-carboxylic acid

Cat. No.: B1434166
CAS No.: 1858249-77-0
M. Wt: 315.4 g/mol
InChI Key: ZFQGDJJVBLSYSG-UHFFFAOYSA-N
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Description

1-([4-(Methylthio)phenyl]sulfonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H17NO4S2 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([4-(Methylthio)phenyl]sulfonyl)piperidine-4-carboxylic acid typically involves the reaction of 4-(methylthio)benzenesulfonyl chloride with piperidine-4-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-([4-(Methylthio)phenyl]sulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Alkyl halides, acetonitrile as a solvent.

Major Products Formed:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Alkylated piperidine derivatives.

Scientific Research Applications

1-([4-(Methylthio)phenyl]sulfonyl)piperidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It can be employed in the development of new synthetic methodologies and reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It can be used as a lead compound in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases. It may serve as a precursor for the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of 1-([4-(Methylthio)phenyl]sulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 4-Phenyl-1-(4-tolylsulfonyl)piperidine-4-carboxylic acid
  • 1-(4-Methylphenyl)sulfonyl-4-phenylpiperidine-4-carboxylic acid
  • 4-Piperidinecarboxylic acid, 1-[(4-methylphenyl)sulfonyl]-4-phenyl

Comparison: 1-([4-(Methylthio)phenyl]sulfonyl)piperidine-4-carboxylic acid is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. Additionally, its biological activity profile may differ, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

1-(4-methylsulfanylphenyl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S2/c1-19-11-2-4-12(5-3-11)20(17,18)14-8-6-10(7-9-14)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQGDJJVBLSYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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